molecular formula C20H17ClN2O3 B5417053 2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine

2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine

Cat. No. B5417053
M. Wt: 368.8 g/mol
InChI Key: JCJNBGLQOFQICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and is known for its unique chemical structure, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of CPOP is not yet fully understood. However, researchers have found that CPOP interacts with various biological molecules, including enzymes and receptors, which can lead to changes in cellular function. These changes can then be studied to gain a better understanding of various biological processes.
Biochemical and Physiological Effects:
CPOP has been shown to have a wide range of biochemical and physiological effects. For example, CPOP has been found to inhibit the activity of certain enzymes, which can have a significant impact on cellular function. Additionally, CPOP has been shown to modulate the activity of various receptors, which can affect neurotransmitter signaling and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CPOP in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. Additionally, CPOP is relatively easy to synthesize and can be purified to a high degree of purity. However, there are also limitations to using CPOP in lab experiments. For example, CPOP can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on CPOP. Some possible areas of research include:
1. Further studies on the mechanism of action of CPOP to gain a better understanding of how it interacts with various biological molecules.
2. Development of new methods for synthesizing and purifying CPOP to improve its use in lab experiments.
3. Exploration of the potential therapeutic applications of CPOP, including its use as a drug target or as a tool for drug discovery.
4. Investigation of the potential toxic effects of CPOP at different concentrations to better understand its limitations in lab experiments.
Conclusion:
In summary, CPOP is a valuable tool for studying various biological processes and has potential applications in drug discovery and other areas of research. While there are limitations to using CPOP in lab experiments, ongoing research is exploring ways to overcome these limitations and to further our understanding of this unique compound.

Synthesis Methods

The synthesis of CPOP is a complex process that involves several steps. One of the most common methods used to synthesize CPOP is through the reaction of 4-chloroaniline and 5-phenyl-1,3-oxazole-4-carboxylic acid in the presence of a catalyst. This reaction results in the formation of CPOP, which can then be purified and used for various research applications.

Scientific Research Applications

CPOP has been extensively studied for its potential applications in scientific research. One of the primary applications of CPOP is in the field of drug discovery. Researchers have found that CPOP can be used as a tool to identify new drug targets and to develop more effective treatments for various diseases.

properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-(5-phenyl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-16-8-6-14(7-9-16)17-12-23(10-11-25-17)20(24)18-19(26-13-22-18)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJNBGLQOFQICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(OC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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